molecular formula C42H53NO15 B047562 Aclarubicin CAS No. 57576-44-0

Aclarubicin

Cat. No.: B047562
CAS No.: 57576-44-0
M. Wt: 811.9 g/mol
InChI Key: USZYSDMBJDPRIF-OCYVOSCVSA-N
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Mechanism of Action

Target of Action

Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting topoisomerases, this compound prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

It is known that this compound has a high volume of distribution, indicating extensive uptake by tissues . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, this compound leads to the death of rapidly dividing cancer cells . Additionally, this compound has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. Certain drugs can increase the risk or severity of methemoglobinemia when combined with this compound . Additionally, the efficacy of this compound can be influenced by the specific type and stage of cancer being treated .

Comparison with Similar Compounds

Aclarubicin’s unique properties and diverse mechanisms of action make it a valuable compound in the field of cancer research and therapy.

Properties

CAS No.

57576-44-0

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

IUPAC Name

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1

InChI Key

USZYSDMBJDPRIF-OCYVOSCVSA-N

Isomeric SMILES

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

57576-44-0

Pictograms

Acute Toxic

Synonyms

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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